molecular formula C14H11IO2Zn B14893010 2-(BenZyloxycarbonyl)phenylZinc iodide

2-(BenZyloxycarbonyl)phenylZinc iodide

Cat. No.: B14893010
M. Wt: 403.5 g/mol
InChI Key: PLAFOWCGOXUBEA-UHFFFAOYSA-M
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Description

2-(Benzyloxycarbonyl)phenylzinc iodide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the benzyloxycarbonyl group provides additional stability and reactivity, making it a versatile reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxycarbonyl)phenylzinc iodide typically involves the reaction of 2-(benzyloxycarbonyl)phenyl iodide with zinc powder in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

2-(Benzyloxycarbonyl)phenyl iodide+Zn2-(Benzyloxycarbonyl)phenylzinc iodide\text{2-(Benzyloxycarbonyl)phenyl iodide} + \text{Zn} \rightarrow \text{this compound} 2-(Benzyloxycarbonyl)phenyl iodide+Zn→2-(Benzyloxycarbonyl)phenylzinc iodide

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxycarbonyl)phenylzinc iodide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc atom is replaced by another nucleophile.

    Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

    Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.

    Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.

    Bases: Bases like potassium carbonate or sodium hydroxide are often used to deprotonate the reaction intermediates.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the primary products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.

Scientific Research Applications

2-(Benzyloxycarbonyl)phenylzinc iodide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: It serves as a reagent in the modification of biomolecules, such as peptides and proteins, to study their functions and interactions.

    Medicine: It is employed in the development of new drugs and therapeutic agents, particularly in the synthesis of bioactive compounds.

    Industry: It is used in the production of fine chemicals, agrochemicals, and materials science for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Benzyloxycarbonyl)phenylzinc iodide involves its role as a nucleophilic reagent in various chemical reactions. The zinc atom coordinates with the carbon atom of the benzyloxycarbonyl group, enhancing its nucleophilicity. In cross-coupling reactions, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond.

Comparison with Similar Compounds

Similar Compounds

    Phenylzinc iodide: Lacks the benzyloxycarbonyl group, making it less stable and less reactive in certain reactions.

    2-(Ethoxycarbonyl)phenylzinc iodide: Similar structure but with an ethoxycarbonyl group instead of a benzyloxycarbonyl group, leading to different reactivity and stability.

Uniqueness

2-(Benzyloxycarbonyl)phenylzinc iodide is unique due to the presence of the benzyloxycarbonyl group, which provides additional stability and reactivity. This makes it a more versatile reagent in organic synthesis compared to its analogs.

Properties

Molecular Formula

C14H11IO2Zn

Molecular Weight

403.5 g/mol

IUPAC Name

benzyl benzoate;iodozinc(1+)

InChI

InChI=1S/C14H11O2.HI.Zn/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12;;/h1-9H,11H2;1H;/q-1;;+2/p-1

InChI Key

PLAFOWCGOXUBEA-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=CC=[C-]2.[Zn+]I

Origin of Product

United States

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